molecular formula C17H16N2O4 B14657696 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- CAS No. 43109-63-3

2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl-

Cat. No.: B14657696
CAS No.: 43109-63-3
M. Wt: 312.32 g/mol
InChI Key: LGVGZTVVKDUJNE-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- is a chemical compound belonging to the class of imidazolidinediones These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- typically involves the reaction of benzil with urea in an alcoholic solution in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of benzilic acid, which then undergoes a condensation reaction with urea. The final product is obtained after acidification of the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various imidazolidinone derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceutical formulations due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and subsequent chemical reactions . This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of methoxy groups in 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- imparts unique chemical properties, such as increased solubility and reactivity, compared to its methyl and ethyl analogs. These properties make it a valuable compound for specific applications in research and industry.

Properties

CAS No.

43109-63-3

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

5,5-dimethoxy-1,3-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O4/c1-22-17(23-2)15(20)18(13-9-5-3-6-10-13)16(21)19(17)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

LGVGZTVVKDUJNE-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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